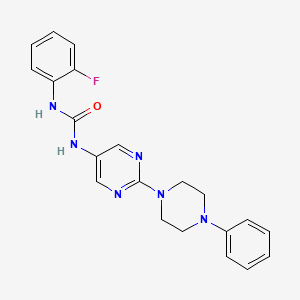

1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as FPPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPU is a pyrimidine-based urea derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Inhibitor Design and Drug Discovery

1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has potential applications in drug discovery, particularly in the design of kinase inhibitors. Such compounds, with a pyrimidine scaffold, have shown promise as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a target for anti-inflammatory drugs. These inhibitors bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP, and exhibit specificity and potency in binding. The 2 position of the pyrimidine ring is amenable to side chain modifications, enhancing inhibitory activity and selectivity for p38 over other kinases. This property is crucial in the rational design of kinase inhibitors for therapeutic applications (Scior et al., 2011).

Enzyme Inhibition for Medical Applications

Compounds like 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea have implications in urease inhibition, a strategy for treating gastric and urinary tract infections caused by specific pathogens such as Helicobacter pylori and Proteus species. Urease inhibitors have been a focus of medical research, given their potential to manage infections by modulating the enzyme's activity. Despite limited clinical use due to side effects, these inhibitors represent a critical area for developing therapeutic alternatives for infection management (Kosikowska & Berlicki, 2011).

Biosensor Development

The chemical structure and properties of compounds like 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea contribute to advancements in biosensor technology, particularly in detecting and quantifying urea. These developments are crucial in diagnosing and managing diseases associated with abnormal urea concentrations, such as renal failure and hepatic disorders. Furthermore, urea detection is vital in various industries, including agriculture and food preservation, highlighting the compound's role beyond medical applications (Botewad et al., 2021).

Diagnostic Applications

The structural components of 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea facilitate its use in diagnostic procedures, especially in identifying metabolic disorders. The compound's interaction with biological molecules can aid in developing sensitive diagnostic tools for mass screening and detailed metabolic profiling. This application is particularly relevant in newborn screening and understanding metabolic disorders' biochemical pathways (Kuhara, 2001).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c22-18-8-4-5-9-19(18)26-21(29)25-16-14-23-20(24-15-16)28-12-10-27(11-13-28)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUMTUSSQATLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801988.png)

![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)

![N-[(4-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2801997.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)